Sarafloxacin hydrochloride

Descripción general

Descripción

Sarafloxacin hydrochloride es un antibiótico fluoroquinolónico desarrollado por Abbott Laboratories. Se utiliza principalmente en medicina veterinaria para tratar infecciones bacterianas en animales. Este compuesto es conocido por su amplia actividad antibacteriana, particularmente contra bacterias Gram-negativas como Escherichia coli y especies de Salmonella .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Sarafloxacin hydrochloride se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de ácido 6-fluoro-1,4-dihidro-4-oxo-7-piperazinilquinolina-3-carboxílico con ácido clorhídrico. El proceso típicamente involucra:

Reflujo: El compuesto inicial se somete a reflujo de preservación por calor.

Molienda con bolas: El compuesto se mezcla con dextrosa anhidra y se somete a molienda con bolas en un molino de bolas planetario.

Adición de adyuvantes: Se añaden adyuvantes solubles a la mezcla para obtener el producto final.

Métodos de producción industrial: La producción industrial de this compound implica la preparación de soluciones inyectables. Este proceso incluye:

Análisis De Reacciones Químicas

Tipos de reacciones: Sarafloxacin hydrochloride experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto es propenso a la oxidación, lo que puede provocar decoloración.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo piperazinilo.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio y otros agentes reductores.

Sustitución: α-halocetonas aromáticas o α-halooximas en presencia de bicarbonato de sodio.

Principales productos formados:

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados N-sustituidos de piperazinilo.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Veterinary Medicine

- Sarafloxacin is predominantly used in veterinary settings to treat bacterial infections in poultry. It has been shown to effectively manage diseases caused by pathogens such as Escherichia coli and Salmonella.

- The compound's minimum inhibitory concentration (MIC) values indicate its potency against various strains, with studies showing effective inhibition at concentrations significantly lower than those typically encountered in therapeutic settings .

-

Human Microbiome Studies

- Research has investigated the effects of sarafloxacin on human enteric bacteria using an in vitro gut simulation model. This study revealed that the compound's effectiveness varied among different bacterial strains, highlighting its potential impact on human gut flora .

- The study also noted that sarafloxacin's availability was reduced due to absorption to organic matter, suggesting that its clinical application may require careful consideration of dosage and formulation .

Case Studies

-

Study on Efficacy Against Enteric Bacteria :

An in vitro study assessed the impact of sarafloxacin on 15 strains of aerobic and anaerobic bacteria under simulated gastrointestinal conditions. The results indicated strain-dependent sensitivity, with some strains requiring higher concentrations for effective inhibition . -

Toxicological Evaluations :

Evaluations conducted by the World Health Organization established an acceptable daily intake (ADI) for sarafloxacin based on its antimicrobial activity. The ADI was calculated considering its microbiological effects, providing a safety margin for human consumption when residues are present in food products .

Data Tables

| Application Area | Details |

|---|---|

| Veterinary Use | Effective against E. coli, Salmonella in poultry; used for treatment of respiratory infections. |

| Human Microbiome Research | Investigated impact on human gut bacteria; demonstrated variable sensitivity among strains. |

| Toxicological Studies | Established ADI: 0-0.33 µg/kg body weight based on microbiological effects; safety evaluations conducted. |

Mecanismo De Acción

Sarafloxacin hydrochloride ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción, reparación y recombinación del ADN. Al inhibir estas enzimas, this compound evita que el ADN bacteriano se sobreenrolle, lo que inhibe el crecimiento y la replicación bacterianos .

Compuestos similares:

Ciprofloxacina: Otro antibiótico fluoroquinolónico con un mecanismo de acción similar.

Enrofloxacina: Un fluoroquinolónico veterinario utilizado para tratar infecciones bacterianas en animales.

Difloxacina: Un fluoroquinolónico con amplia actividad antibacteriana.

Unicidad: this compound es único en su uso específico para aplicaciones veterinarias, particularmente en el tratamiento de infecciones bacterianas en aves de corral y otros animales. Tiene un amplio espectro de actividad y es eficaz contra bacterias Gram-positivas y Gram-negativas .

Comparación Con Compuestos Similares

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Enrofloxacin: A veterinary fluoroquinolone used to treat bacterial infections in animals.

Difloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

Uniqueness: Sarafloxacin hydrochloride is unique in its specific use for veterinary applications, particularly in treating bacterial infections in poultry and other animals. It has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .

Actividad Biológica

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad spectrum of antibacterial activity against various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and case studies that highlight its efficacy.

Sarafloxacin acts by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to DNA gyrase, sarafloxacin prevents the unwinding of double-stranded DNA, thereby inhibiting DNA synthesis and bacterial cell division. This mechanism is characteristic of fluoroquinolones, making them effective against a wide range of bacterial pathogens .

Pharmacokinetics

The pharmacokinetic profile of sarafloxacin has been studied in various animal models, including rats and dogs, as well as in human trials. Key pharmacokinetic parameters are summarized in the following table:

| Parameter | Rats (20 mg/kg) | Dogs (5-125 mg/kg) | Humans (100-800 mg) |

|---|---|---|---|

| Bioavailability | ~12% | Variable | Decreased with dose |

| Terminal half-life (h) | 6-11 | 9-11 | 9-11 |

| Renal clearance (ml/min/kg) | Not specified | 260-290 | 260-290 |

| Urinary recovery (%) | 11% (oral) | 10-24% | 7-19% |

In a study involving Sprague-Dawley rats, sarafloxacin was administered at various doses, revealing a linear relationship in AUC (area under the curve) up to a dose of 275 mg/kg but deviating at higher doses . In humans, absorption efficiency decreased significantly with increasing doses, indicating potential limitations in bioavailability at higher concentrations .

Efficacy Against Bacterial Strains

Sarafloxacin has shown effectiveness against numerous bacterial strains. A study evaluated its impact on 15 strains of aerobic and anaerobic bacteria under simulated human gut conditions. Results indicated that while Escherichia coli isolates were sensitive to lower concentrations in broth culture, the presence of organic matter in the gut model reduced the availability of sarafloxacin, suggesting a complex interaction between the drug and gut microbiota .

Case Studies

- Veterinary Application : In poultry, sarafloxacin was administered to chickens and turkeys. The results indicated that over 79% of the dose was excreted within six hours post-administration, highlighting its rapid elimination from the body . Additionally, average daily mortality rates significantly decreased in medicated feed groups compared to controls .

- Tissue Distribution : In a study examining tissue distribution in animals treated with this compound, residues were eliminated rapidly from muscle and skin tissues. At 36 hours post-treatment, levels were found to be significantly low, indicating effective clearance from tissues .

- Human Trials : A clinical study involving healthy male volunteers demonstrated that after administering single oral doses of sarafloxacin ranging from 100 mg to 800 mg, plasma concentrations were monitored over time. The findings showed that renal excretion was the primary route of elimination for unchanged drug .

Propiedades

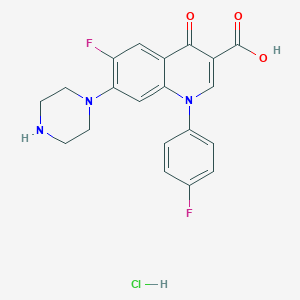

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWODGJQLCISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98105-99-8 (Parent) | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045939 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-87-6 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of sarafloxacin hydrochloride?

A1: this compound, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and leads to bacterial cell death. [, ]

Q2: What are the downstream effects of this compound's interaction with its target enzymes?

A2: The inhibition of DNA gyrase and topoisomerase IV by this compound leads to a cascade of events within the bacterial cell:* Disruption of DNA Supercoiling: These enzymes are crucial for maintaining the proper supercoiling of DNA, essential for replication and transcription. Inhibition disrupts this balance.* Inhibition of DNA Replication: By interfering with DNA gyrase, sarafloxacin halts the unwinding and separation of DNA strands, preventing replication.* Impaired Transcription: Blocking topoisomerase IV hinders the separation of DNA strands after transcription, impacting RNA synthesis and protein production.* Cell Death: The cumulative effect of these disruptions ultimately leads to bacterial cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H17F2N3O3 • HCl. Its molecular weight is 419.8 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several analytical methods have been employed to characterize this compound:* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), is frequently used for quantifying this compound in various matrices like tablets and serum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and selective method for quantifying sarafloxacin in biological samples like plasma and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of this compound in goldfish. []

Q5: How does this compound perform under different storage conditions?

A5: While specific data on the stability of pure this compound under various storage conditions is limited in the provided research, studies highlight the development of formulations to improve its stability. For instance, a slow-release microcapsule formulation incorporating alkyl methacrylate/aryl ester, an allyl ester crosslinking agent, and acrylic acid/methacrylic acid demonstrated improved stability for this compound. [] This suggests that the compound's stability might be influenced by factors like temperature, humidity, and exposure to light.

Q6: Are there compatibility issues with this compound in different formulations?

A6: Developing a stable topical suspension with this compound alongside triamcinolone acetonide and clotrimazole presented a challenge due to the differing physicochemical properties of these active ingredients. [] This highlights the need to carefully consider the compatibility of this compound with other excipients and active ingredients during formulation development.

Q7: What is the bioavailability of this compound in different species?

A7: Bioavailability varies across species:* Litopenaeus vannamei (shrimp): Oral administration resulted in a bioavailability (F) of 61.6%. []* Chickens: Oral administration showed a bioavailability ranging from 31.83% to 69.90%, with an average of 51.70%. []

Q8: How is this compound distributed in different tissues?

A8: Studies demonstrate varied tissue distribution patterns:* Litopenaeus vannamei: this compound exhibited a high concentration in the hepatopancreas, being 24.4 times higher than in hemolymph and 51.9 times higher than in muscle. []* Goldfish (Carassius auratus): The drug was eliminated slowly from plasma. Kidney and hepatopancreas showed higher concentrations than other tissues, with the skin exhibiting the slowest depletion. The kidney was identified as the main reservoir. []

Q9: What is the elimination half-life of this compound in different species?

A9: Elimination half-life varies:* Rabbits: The half-life was 11.89 hours for the suspension emulsion and 5.04 hours for the injection. []* Litopenaeus vannamei: Elimination was fastest in muscle (below detectable limits within 36 hours), followed by the hepatopancreas (below detectable limits within 5 days). []* Goldfish: A withdrawal time of 14 days was suggested based on a maximum residue limit of 30 μg/kg in edible tissues after a single oral dose. []

Q10: Against which bacteria is this compound effective in vitro?

A10: this compound has demonstrated in vitro activity against a range of bacteria, including:* Bacillus thuringiensis: Effective against silkworm septicemia caused by this bacterium. []* Serratia marcescens: Showed effectiveness in controlling silkworm septicemia. []* Aeromonas hydrophila: Exhibited efficacy against this fish pathogen. [, , ]

Q11: What in vivo studies support the efficacy of this compound?

A11: Several in vivo studies highlight the efficacy of this compound:* Silkworm (Bombyx mori): Effectively controlled silkworm septicemia caused by Bacillus thuringiensis and Serratia marcescens. []* Rabbits: The suspension emulsion showed a prolonged action time compared to the injection, indicating a sustained-release property. []* Channel Catfish (Ictalurus punctatus): Demonstrated efficacy in treating naturally induced Edwardsiella ictaluri infections. [, ]

Q12: Are there any known resistance mechanisms to this compound?

A12: Yes, Aeromonas hydrophila, a common fish pathogen, developed significant resistance to this compound after eight serial passages in a medium containing the drug. [] The minimum inhibitory concentration (MIC) increased 64-512 times, and the acquired resistance remained stable even after 30 days. This emphasizes the importance of prudent sarafloxacin use to minimize the emergence of resistance.

Q13: What is the safety profile of this compound in animal studies?

A14: Studies indicate a relatively safe profile:* Silkworm: No significant adverse effects on growth, development, cocoon quality, silk quality, or egg quality were observed at various doses. []* Mice: The acute LD50 in mice was greater than 5000 mg/kg by oral administration and 677.6 mg/kg by intraperitoneal injection. []

Q14: What is known about the environmental fate of this compound?

A15: A study investigating the aerobic biodegradation of 14C-sarafloxacin hydrochloride in soil found limited mineralization to 14CO2 (less than 1%). [] A significant portion was extractable using pipemidic acid and KOH, suggesting potential for persistence and accumulation in the environment. Further research is needed to fully assess its environmental impact and degradation pathways.

Q15: What analytical methods are commonly used to quantify this compound?

A16: Various analytical methods have been employed for the quantification of this compound:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, is frequently used to determine sarafloxacin concentrations in various matrices, including serum, plasma, and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of this compound in goldfish. []* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), offers a simpler method for quantifying this compound in various matrices like tablets and serum. [, , ]* Micellar Enhancing Fluorimetry: This method, involving the use of sodium dodecyl benzene sulfonate to enhance fluorescence, has been explored as a sensitive technique for this compound determination. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.